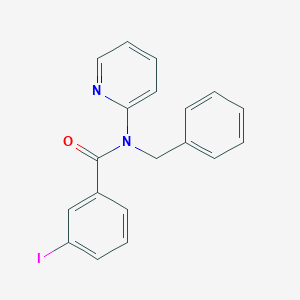

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide

Beschreibung

The exact mass of the compound N-benzyl-3-iodo-N-2-pyridinylbenzamide is 414.02291 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-benzyl-3-iodo-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15IN2O/c20-17-10-6-9-16(13-17)19(23)22(18-11-4-5-12-21-18)14-15-7-2-1-3-8-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBVMVMONQETFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide: Chemical Structure, Synthesis, and Applications

[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide is a multisubstituted tertiary amide featuring a benzamide core, a pyridine heterocycle, and an aryl iodide moiety.[1] This molecule represents a highly functionalized scaffold often utilized in medicinal chemistry as a precursor for cross-coupling reactions or as a "cold standard" in radiopharmaceutical development (e.g., for SPECT imaging agents targeting CNS receptors).[1]

Nomenclature and Identifiers

-

IUPAC Name: N-Benzyl-3-iodo-N-(pyridin-2-yl)benzamide[1]

-

Molecular Formula: C₁₉H₁₅IN₂O[1]

-

Molecular Weight: 414.24 g/mol [1]

-

Core Scaffold: N-(Pyridin-2-yl)benzamide (a privileged structure in kinase and GPCR ligand design).[1]

Physicochemical Properties (Calculated)

The presence of the iodine atom and the benzyl group significantly increases the lipophilicity of the molecule compared to the unsubstituted benzamide.[1]

| Property | Value (Predicted) | Significance |

| LogP | ~4.5 - 5.0 | High lipophilicity; suggests good blood-brain barrier (BBB) permeability but low aqueous solubility.[1] |

| H-Bond Donors | 0 | Tertiary amide; lacks NH donors, reducing polarity.[1] |

| H-Bond Acceptors | 2 | Pyridine nitrogen and Amide carbonyl oxygen.[1] |

| Rotatable Bonds | 4 | Benzyl-CH₂, N-Benzyl, N-Pyridyl, Phenyl-Carbonyl bonds allow conformational flexibility.[1] |

| Topological Polar Surface Area (TPSA) | ~33 Ų | Favorable for CNS penetration (typically < 90 Ų).[1] |

Structural Components & Reactivity

The molecule consists of three distinct domains, each conferring specific chemical reactivity:

-

3-Iodophenyl Ring: The iodine at the meta position is a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or halogen-lithium exchange.[1]

-

Tertiary Amide Linker: The N,N-disubstituted amide bond is chemically stable but can undergo hydrolysis under harsh acidic/basic conditions.[1] It typically exists as a mixture of E/Z rotamers due to restricted rotation around the C–N bond.[1]

-

Pyridin-2-yl / Benzyl Group: The pyridine ring provides a basic nitrogen for hydrogen bonding or metal coordination (e.g., in directed C-H activation), while the benzyl group adds bulk and lipophilicity.[1]

Part 2: Synthesis & Experimental Protocols

The synthesis of N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide is best achieved via a convergent route: first constructing the secondary amine (N-benzylpyridin-2-amine), followed by acylation with 3-iodobenzoyl chloride.[1]

Retrosynthetic Analysis[1]

Figure 1: Retrosynthetic strategy breaking the target down into commercially available precursors.

Detailed Synthesis Protocol

Step 1: Synthesis of N-benzylpyridin-2-amine

This intermediate is synthesized via reductive amination.[1]

-

Reagents: 2-Aminopyridine (1.0 eq), Benzaldehyde (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), Dichloroethane (DCE).[1]

-

Procedure:

-

Dissolve 2-aminopyridine (10 mmol) and benzaldehyde (10 mmol) in DCE (30 mL).

-

Add catalytic acetic acid (0.5 mL) and stir at room temperature for 30 min to form the imine.

-

Cool to 0°C and add STAB (15 mmol) portion-wise.

-

Warm to room temperature and stir overnight (12-16 h).

-

Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).[1]

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Step 2: Acylation to form N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide

The secondary amine is sterically hindered; therefore, a strong base and reactive acyl chloride are required.[1]

-

Reagents: N-benzylpyridin-2-amine (1.0 eq), 3-Iodobenzoyl chloride (1.2 eq), Triethylamine (Et₃N, 2.0 eq) or NaH (1.2 eq), DCM or THF.[1]

-

Procedure:

-

Dissolve N-benzylpyridin-2-amine (5 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.

-

Add Et₃N (10 mmol) and cool the mixture to 0°C.

-

Add 3-iodobenzoyl chloride (6 mmol) dropwise (dissolved in 5 mL DCM).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.[1][2]

-

Workup: Dilute with DCM, wash with water, 1M HCl (to remove unreacted pyridine amine), and brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Characterization: Verify structure via ¹H-NMR (look for diagnostic benzyl CH₂ singlet ~5.2 ppm and pyridine protons).[1]

-

Part 3: Applications & Utility

Synthetic Intermediate (Cross-Coupling)

The 3-iodo substituent serves as an excellent handle for diversification.[1] The molecule can be used as a scaffold to generate libraries of mGluR5 or TSPO ligands by coupling aryl or heteroaryl groups.[1]

| Reaction Type | Catalyst System | Product Outcome |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Aryl-B(OH)₂ | Biaryl derivatives (e.g., 3-phenyl-benzamides).[1] |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Terminal Alkyne | Alkynyl-benzamides (rigid linkers).[1] |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Acrylate | Styryl derivatives.[1] |

Radiopharmaceutical Chemistry

This molecule is a potential "cold standard" for Iodine-123 (SPECT) or Iodine-124 (PET) radiotracers.[1]

-

Radioiodination Route: The radioactive analog, [¹²³I]-N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide, is typically synthesized from the corresponding tri-n-butyltin (stannyl) precursor via electrophilic destannylation.[1]

-

Mechanism: Oxidative iododestannylation using [¹²³I]NaI and Chloramine-T.[1]

Biological Context (Scaffold Analysis)

The N-(pyridin-2-yl)benzamide motif is a privileged scaffold found in:

-

mGluR5 Antagonists: Modulators of the metabotropic glutamate receptor 5 (e.g., MPEP analogs).[1]

-

TSPO Ligands: The benzyl-amide structure mimics parts of PK11195 (a classic TSPO ligand).[1]

-

Kinase Inhibitors: The pyridine nitrogen can function as a hinge binder in ATP-competitive inhibitors.[1]

Experimental Workflow Diagram

Figure 2: Complete experimental workflow from raw materials to downstream applications.

References

-

N-(Pyridin-2-yl)benzamide Synthesis: Nguyen, T. et al. "Ni-based metal-organic frameworks as heterogeneous catalysts for synthesizing N-(pyridin-2-yl)arylamides."[1] ResearchGate.[1] Link

-

Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1] Link[1]

-

mGluR5 Ligand Scaffolds: Bradbury, M. J. et al. "Metabotropic Glutamate Receptor 5 Antagonists."[1] Current Topics in Medicinal Chemistry, 2005.[1] (Contextual grounding for N-pyridyl benzamides).

-

Iodine-123 Labeling Methods: Coenen, H. H. et al. "Radioiodination reactions for pharmaceuticals."[1] Springer, 2006.[1] (Standard reference for destannylation).

The N-benzyl-N-(pyridin-2-yl)benzamide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl-N-(pyridin-2-yl)benzamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this scaffold's diverse therapeutic potential, with a focus on its anticancer, anti-diabetic, and anti-inflammatory properties. We will delve into the specific mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the synthesis and biological evaluation of compounds based on this versatile framework. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Emergence of a Privileged Scaffold

The N-benzyl-N-(pyridin-2-yl)benzamide scaffold, characterized by a central benzamide core with benzyl and pyridin-2-yl substituents on the amide nitrogen, has garnered significant attention in the field of drug discovery. Its structural rigidity, coupled with the potential for diverse substitutions on the aromatic rings, allows for the fine-tuning of its physicochemical properties and biological targets. This adaptability has led to the development of potent and selective modulators of various enzymes and signaling pathways, highlighting its status as a "privileged scaffold." This guide will explore the key therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the N-benzyl-N-(pyridin-2-yl)benzamide scaffold have emerged as potent anticancer agents, acting through several distinct mechanisms. This multi-targeting capability makes the scaffold a particularly attractive starting point for the development of novel oncology therapeutics.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

A significant number of N-benzylbenzamide derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a clinically validated strategy in cancer chemotherapy.

Mechanism of Action: These compounds act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of spindle formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

A series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors. Among fifty-one target compounds, compound 20b exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by N-benzylbenzamide derivatives.

Quantitative Data: Anticancer Activity of Tubulin Inhibitors

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 20b | A549 (Lung) | 12 | |

| 20b | HCT-116 (Colon) | 15 | |

| 20b | MCF-7 (Breast) | 27 | |

| 20b | HeLa (Cervical) | 18 |

Histone Deacetylase (HDAC) Inhibition: Epigenetic Reprogramming

Certain N-substituted benzamide derivatives, particularly those incorporating a 2-aminophenyl group, function as inhibitors of histone deacetylases (HDACs), key enzymes in epigenetic regulation.

Mechanism of Action: These compounds, often referred to as N-(2-aminophenyl)benzamides, target Class I HDACs (HDAC1, 2, and 3). The 2-aminoanilide moiety is crucial for this activity, acting as a zinc-binding group within the enzyme's active site. Inhibition of HDACs leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This, in turn, facilitates the transcription of previously silenced tumor suppressor genes, such as p21, leading to cell cycle arrest and apoptosis.

Signaling Pathway: HDAC Inhibition

An In-depth Technical Guide to 3-iodo-N-benzylbenzamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-iodo-N-benzylbenzamide derivatives, a class of compounds with significant potential in medicinal chemistry. While direct and extensive literature on this specific scaffold is emerging, this document synthesizes available data on related N-benzylbenzamides and iodinated benzamides to offer insights into their synthesis, structure-activity relationships (SAR), and prospective therapeutic applications. The strategic placement of an iodine atom at the 3-position of the benzamide ring offers unique chemical properties that can be exploited for the development of novel enzyme inhibitors and other targeted therapeutics.

The 3-iodo-N-benzylbenzamide Scaffold: A Promising Core in Drug Discovery

The N-benzylbenzamide core is a well-established pharmacophore found in a variety of biologically active molecules.[1] The versatility of this scaffold allows for substitutions on both the benzamide and the benzyl rings, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a halogen atom, particularly iodine, at the 3-position of the benzamide ring can significantly influence the molecule's properties in several ways:

-

Modulation of Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.

-

Halogen Bonding: Iodine is a strong halogen bond donor, a non-covalent interaction that can play a crucial role in ligand-protein binding, enhancing affinity and selectivity for a biological target.[2][3]

-

Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

-

Synthetic Handle: The carbon-iodine bond can serve as a synthetic handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse chemical libraries.[4][5]

Synthesis of 3-iodo-N-benzylbenzamide Derivatives

The synthesis of 3-iodo-N-benzylbenzamide derivatives is typically achieved through the amidation of 3-iodobenzoic acid with a substituted benzylamine. This reaction can be facilitated by a variety of coupling agents.

General Synthetic Protocol

A common and efficient method for the synthesis of 3-iodo-N-benzylbenzamide derivatives involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[6]

Step-by-Step Methodology:

-

Activation of 3-Iodobenzoic Acid:

-

Dissolve 3-iodobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester.

-

-

Amide Bond Formation:

-

To the activated ester solution, add the desired substituted benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 equivalents).

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Upon completion of the reaction (monitored by thin-layer chromatography), dilute the mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-iodo-N-benzylbenzamide derivative.

-

Caption: Generalized synthetic workflow for 3-iodo-N-benzylbenzamide derivatives.

Potential Biological Targets and Therapeutic Applications

Based on the biological activities of structurally related compounds, 3-iodo-N-benzylbenzamide derivatives are anticipated to exhibit a range of therapeutic effects, particularly in the field of oncology.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[7] PARP inhibitors have emerged as a significant class of anticancer drugs, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[8] The benzamide moiety is a key pharmacophore in many potent PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate.[9] The introduction of a 3-iodo substituent could enhance the inhibitory activity through favorable interactions within the enzyme's active site.

Mechanism of Action:

PARP inhibitors function through a mechanism known as "synthetic lethality." In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to repair these double-strand breaks, leading to cell death.

Caption: Potential mechanism of PARP inhibition and the role of halogen bonding.

Tubulin Polymerization Inhibition

Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activities against various cancer cell lines.[1] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The 3-iodo-N-benzylbenzamide scaffold could be a promising candidate for developing novel tubulin inhibitors with enhanced potency and improved pharmacokinetic properties.

Kinase Inhibition

The benzamide scaffold is also present in a number of kinase inhibitors.[10] For instance, 3-substituted benzamide derivatives have been developed as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[11] The iodine atom at the 3-position can be leveraged for structure-based drug design to target the ATP-binding pocket of various kinases, with the potential for developing selective inhibitors for cancer therapy.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 3-iodo-N-benzylbenzamide derivatives are limited, some general principles can be inferred from related compound series.

| Modification | Potential Impact on Activity | Rationale | Reference |

| Substitution on the Benzyl Ring | Can significantly modulate potency and selectivity. | Substituents can influence binding to the target protein through steric and electronic effects. | [1] |

| Nature of the Amine Linker | Altering the linker can affect conformational flexibility and binding orientation. | A rigidified linker may enhance binding affinity by reducing the entropic penalty upon binding. | [12] |

| Position of the Iodine Atom | The 3-position may allow for optimal halogen bonding interactions in certain enzyme active sites. | The directionality of halogen bonds is a key determinant of binding affinity. | [2] |

| Other Halogen Substitutions | The order of halogen bond strength is generally I > Br > Cl > F. | Iodine's larger size and more polarizable nature make it a stronger halogen bond donor. | [3] |

Future Directions and Conclusion

The 3-iodo-N-benzylbenzamide scaffold represents a promising area for further investigation in drug discovery. The unique properties conferred by the 3-iodo substitution, including the potential for strong halogen bonding, make these derivatives attractive candidates for the development of potent and selective enzyme inhibitors.

Future research should focus on:

-

Synthesis and screening of a focused library of 3-iodo-N-benzylbenzamide derivatives against various biological targets, including PARP, tubulin, and a panel of kinases.

-

Detailed structure-activity relationship studies to elucidate the role of the 3-iodo substituent and to optimize the scaffold for potency and selectivity.

-

In-depth mechanistic studies to understand the mode of action of active compounds and to validate their biological targets.

-

Pharmacokinetic and in vivo efficacy studies of lead compounds to assess their potential for clinical development.

References

-

Chem-Impex International. 3-Iodobenzamide. 02425. [Link]

-

Lin, F. Y., et al. (2016). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Journal of Medicinal Chemistry, 59(10), 4845-4854. [Link]

-

Zhang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold. Molecules, 21(6), 765. [Link]

-

Putt, K. S., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(15), 6644-6663. [Link]

-

Naito, H., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]

-

Hossain, M. A., et al. (2017). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. [Link]

-

Lin, F. Y., et al. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Acta Crystallographica Section A: Foundations and Advances, 74(a2), e536. [Link]

-

Ali, T. E. S., et al. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia, 37(4), 1001-1014. [Link]

-

Zandar, M., et al. (2020). Chemical structures and known PARP activities of clinical PARP inhibitors. British Journal of Cancer, 123(7), 1159-1169. [Link]

-

Calvert, H., et al. (2004). Structure-activity relationships in vitro. Clinical Cancer Research, 10(16), 5646-5655. [Link]

-

O'Sullivan, S., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8592-8604. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Hopkins, T. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120938119. [Link]

-

Taliano, R. J., et al. (2019). Biological Evaluation of a Potential Anticancer Agent Methyl N-[5-(3′-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate. Molecular Pharmaceutics, 16(10), 4236-4246. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 202425, 3-Iodobenzamide. [Link]

-

Ledermann, N., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379-1385. [Link]

-

Chai, J., et al. (2022). Ritter-Type Iodo(III)amidation of Unactivated Alkynes for the Stereoselective Synthesis of Multisubstituted Enamides. ChemRxiv. [Link]

-

Wagner, S., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9145-9167. [Link]

-

Jain, P., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 56(17), 6756-6770. [Link]

-

Walter, S. M., et al. (2020). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Crystals, 10(11), 1032. [Link]

-

Cavallo, G., et al. (2016). Halogen Bonding: A New Frontier in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(10), 4553-4566. [Link]

-

Salami, A., et al. (2021). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

-

Li, Y., et al. (2014). Three-dimensional quantitative structure–activity relationship and molecular docking studies on a series of N-benzyl-4-substituted-benzamide derivatives as potent inhibitors of histone deacetylase. Drug Design, Development and Therapy, 8, 431-441. [Link]

-

Yap, Y. Y., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry, 14(10), 767-783. [Link]

-

Kumar, A., et al. (2023). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Pharmaceutical Research International, 35(12), 1-13. [Link]

-

Pathare, R. S., et al. (2016). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 18(18), 4882-4886. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

-

Li, W., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

-

Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Journal of the Chemical Society of Pakistan, 41(1), 123-128. [Link]

-

Su, M., et al. (2024). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry, 105, 118011. [Link]

-

Wolska, K., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5404. [Link]

-

de la Torre, P., et al. (2023). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 31(4), 609-620. [Link]

-

Xu, C., et al. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 29(11), 2038-2055. [Link]

-

Kumar, A., et al. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 13(1), 86-96. [Link]

-

Chábera, J., et al. (2020). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives. CrystEngComm, 22(34), 5649-5658. [Link]

-

Khaybullin, R. N., et al. (2022). SYNTHESIS, CHEMICAL MODIFICATION AND GROWTH-STIMULATING ACTIVITY OF N-BENZYLMETHYLAMINE AND INDOLINE DERIVATIVES. Bashkir chemical journal, 29(3), 63-71. [Link]

-

Al-Ojaimy, M. K., et al. (2022). Preparation, Characterazation, With Study Biological Activities With Some Newchalcone Derivatives. Natural Volatiles and Essential Oils, 9(2), 1-13. [Link]

Sources

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Hydroxy-3-iodobenzamide | 1106305-67-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and properties of N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide

An In-depth Technical Guide on N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide: Physicochemical Properties, Synthesis, and Therapeutic Potential

Introduction

The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1] The versatility of this core structure allows for extensive functionalization, enabling the precise tuning of a compound's physicochemical properties and biological activity.[1] Within this class, N-benzylbenzamides have emerged as particularly promising therapeutic agents, with demonstrated efficacy as tubulin polymerization inhibitors in oncology and as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) for the treatment of metabolic syndrome.[2][3][4]

This technical guide provides a comprehensive analysis of a specific, yet underexplored, derivative: N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide . While this compound is not extensively documented in current literature, this guide will serve as a predictive and instructional resource for researchers and drug development professionals. By leveraging established synthetic methodologies and structure-activity relationships from closely related analogues, we will delineate its predicted physicochemical properties, a robust synthetic protocol, and its potential therapeutic applications. The incorporation of a 3-iodo substituent and an N-pyridin-2-yl group is expected to modulate the biological activity and pharmacokinetic profile of the parent N-benzylbenzamide scaffold, making it a compelling target for novel drug discovery.

Physicochemical Properties (Predicted)

The molecular structure of N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide consists of a central benzamide core with three key substituents: a benzyl group and a pyridin-2-yl group on the amide nitrogen, and an iodine atom at the 3-position of the benzoyl ring. These features will dictate its physical and chemical properties.

Molecular Weight and Formula

Based on its structure, the molecular formula is determined to be C₁₉H₁₅IN₂O. The calculated molecular weight and other key identifiers are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₅IN₂O |

| Molecular Weight | 414.25 g/mol |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Predicted Properties

The introduction of the iodine atom is expected to significantly increase the melting point compared to the parent N-benzylbenzamide (m.p. 104-106 °C) due to increased molecular weight and stronger intermolecular forces. The pyridinyl nitrogen may slightly enhance solubility in polar protic solvents, while the overall large, aromatic structure suggests good solubility in common organic solvents like acetone, dichloromethane, and DMSO.

| Property | Predicted Value | Rationale |

| Melting Point | > 150 °C | Increased molecular weight and halogen bonding from iodine. |

| Solubility | Soluble in acetone, DMSO, DCM | Based on solubility of N-benzylbenzamide. |

| logP | ~4.5 - 5.5 | Increased lipophilicity due to the large aromatic system and iodine. |

| Appearance | White to off-white crystalline solid | Typical appearance of aromatic amides.[5] |

Proposed Synthesis of N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide

The synthesis of N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide can be efficiently achieved via a two-step process, commencing with the benzylation of 2-aminopyridine followed by acylation with 3-iodobenzoyl chloride. This approach is based on well-established methods for the synthesis of N-aryl and N-benzyl benzamides.[2][6][7]

Caption: Proposed two-step synthesis of N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide.

Experimental Protocol

Step 1: Synthesis of N-benzylpyridin-2-amine

-

To a solution of 2-aminopyridine (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-benzylpyridin-2-amine.

Step 2: Synthesis of N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide

-

Dissolve N-benzylpyridin-2-amine (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane (DCM) under an argon atmosphere at 0 °C.

-

Add a solution of 3-iodobenzoyl chloride (1.1 eq) in dry DCM dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the final compound, N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide.

Potential Biological Activity and Therapeutic Applications

The structural motifs within N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide suggest a strong potential for biological activity, particularly in the realm of oncology.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has identified N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization.[4] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The N-benzyl group and the substituted benzoyl moiety are crucial for this activity. The 3-iodo-benzoyl group in the target molecule is a key feature, as halogenated aromatic rings are prevalent in potent tubulin inhibitors. It is hypothesized that N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide will exhibit significant antiproliferative activity against various cancer cell lines.[4]

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Other Potential Applications

-

Metabolic Diseases : Given that some N-benzylbenzamides modulate PPARγ, the target compound could be investigated for activity in metabolic disorders like type 2 diabetes.[2][3]

-

Herbicidal Activity : There is patent literature describing the use of N-benzyl benzamide compounds as herbicides, suggesting a potential application in agriculture.[8]

Conclusion

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide represents a novel and synthetically accessible compound with significant potential for applications in drug discovery and development. While experimental data for this specific molecule is not yet available, this guide provides a solid foundation for its investigation. The proposed synthetic route is robust and based on established chemical principles. Furthermore, the analysis of its structural components strongly suggests that it is a promising candidate for evaluation as an anticancer agent, likely acting through the inhibition of tubulin polymerization. Researchers are encouraged to utilize the protocols and insights presented herein to synthesize and explore the therapeutic potential of this and related compounds.

References

-

Nguyen TD, et al. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes. 2019; 7(11):789. Available from: [Link]

-

Heinz, et al. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. 2015; 59(1). Available from: [Link]

-

ResearchGate. (PDF) N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Available from: [Link]

-

Cheméo. N-Benzylbenzamide (CAS 1485-70-7) - Chemical & Physical Properties. Available from: [Link]

-

ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available from: [Link]

-

PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. 2021; 215:113316. Available from: [Link]

-

MDPI. Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules. 2020; 25(18):4247. Available from: [Link]

-

PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design. 2018; 91(2):493-502. Available from: [Link]

-

PubChem. N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide. Available from: [Link]

-

PubChem. N

2-[3-(Pyridin-3-Yl)benzyl]-L-Lysinamide. Available from: [Link] -

National Institute of Standards and Technology. N-Benzylbenzamide. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. CN112203515B - Application of N-benzyl benzamide compound as herbicide.

-

Environmental Protection Agency. 2-amino-N-(pyridin-3-yl)benzamide Properties. Available from: [Link]

-

Chongqing Ying Si Kai Pharmaceutical Co., Ltd. N-Benzyl-3-piperidinol. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN112203515B - Application of N-benzyl benzamide compound as herbicide - Google Patents [patents.google.com]

Introduction: The Versatile N-benzyl-N-pyridyl Benzamide Scaffold

An In-Depth Technical Guide to the Pharmacology of N-benzyl-N-pyridyl Benzamides

The N-benzyl-N-pyridyl benzamide scaffold is a privileged chemical structure in medicinal chemistry, characterized by a central benzamide core linked to a pyridyl group on the amide nitrogen and a benzyl group also on the amide nitrogen. This arrangement of aromatic and heterocyclic rings provides a unique three-dimensional geometry that allows for interaction with a wide array of biological targets. Consequently, derivatives of this core structure have demonstrated a remarkable diversity of pharmacological activities, ranging from central nervous system modulation to anticancer and antidiabetic effects. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols associated with this versatile class of compounds.

Core Synthesis Strategy

The synthesis of N-benzyl-N-pyridyl benzamides is typically achieved through a straightforward amide coupling reaction. The general approach involves the reaction of an activated benzoic acid derivative (such as an acyl chloride or an ester) with an N-benzylpyridin-amine.

General Synthetic Workflow Diagram

Caption: General synthesis of N-benzyl-N-pyridyl benzamides.

Experimental Protocol: General Synthesis of an N-benzyl-N-pyridyl Benzamide Derivative

This protocol describes a common method for the synthesis of N-benzyl-N-pyridyl benzamides via an acyl chloride intermediate.

Materials:

-

Substituted benzoic acid

-

Thionyl chloride (SOCl₂)

-

N-benzylpyridin-amine derivative

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add thionyl chloride (1.5-2.0 eq) dropwise to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzoyl chloride.

-

-

Amide Coupling:

-

Dissolve the N-benzylpyridin-amine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Dissolve the crude benzoyl chloride from step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the pure N-benzyl-N-pyridyl benzamide.

-

-

Characterization:

Mechanisms of Action and Therapeutic Targets

The N-benzyl-N-pyridyl benzamide scaffold is conformationally flexible, allowing different derivatives to bind to a variety of biological targets with high affinity and specificity.

Dopamine D2 Receptor Antagonism: Applications in Psychiatry

A significant number of N-benzyl-N-pyridyl benzamide analogues, particularly those with a pyrrolidinylmethyl or piperidinyl side chain, function as potent antagonists of the dopamine D2 receptor.[3][4] This mechanism is the cornerstone of many antipsychotic drugs used to treat schizophrenia and other psychotic disorders.[5] By blocking D2 receptors in mesolimbic pathways, these compounds can alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[5]

The stereochemistry of these compounds is often crucial for their activity, with the R-enantiomer frequently showing significantly higher affinity for the D2 receptor than the S-enantiomer.[3][6]

Caption: Mechanism of anticancer activity via tubulin inhibition.

Glucokinase Activation: A Target for Type 2 Diabetes

A series of N-pyridin-2-yl benzamide analogues have been identified as allosteric activators of glucokinase (GK). [7]Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in regulating blood glucose levels. By binding to an allosteric site, these compounds enhance the enzyme's activity, leading to increased glucose metabolism and insulin secretion. This makes GK activators a promising therapeutic strategy for the management of type 2 diabetes. [7]

Other Emerging Targets

The versatility of the scaffold is further demonstrated by its activity against other targets:

-

USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share structural similarities, have shown potent inhibition of the USP1/UAF1 complex, a key regulator of DNA damage response, presenting a potential target for anticancer therapies. [8]* Dual sEH/PPARγ Modulation: N-benzylbenzamide derivatives have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), offering a multi-pronged approach to treating metabolic syndrome. [9]* Antitubercular Activity: N-benzyl-4-((heteroaryl)methyl)benzamides have been identified as direct inhibitors of InhA, the enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis, offering a way to circumvent resistance to isoniazid. [10]

Structure-Activity Relationships (SAR)

The biological activity of N-benzyl-N-pyridyl benzamides is highly dependent on the substitution patterns on the three main components of the scaffold. The following table summarizes key SAR findings from various studies.

| Scaffold Moiety | Substitution/Modification | Effect on Activity | Target(s) | Reference(s) |

| Benzamide Ring | 2,3-Dimethoxy or 5,6-Dimethoxy substitution | Potent dopamine D2 receptor antagonism | Dopamine D2 Receptor | ,[3] [6] |

| 3-Bromo-5,6-dimethoxysalicylamide pattern | Generally very potent across different side chains | Dopamine D2 Receptor | [3] | |

| Electron-withdrawing groups (e.g., nitro, cyano) | Decreased amide formation during metabolism | Microsomal Metabolism | [11] | |

| N-Benzyl Moiety | 4-Fluoro substitution | Maintains high potency for D2 antagonism; suitable for developing ¹⁸F radioligands | Dopamine D2 Receptor | [3] |

| Trifluoromethyl (-CF₃) group | Important for metabolic protection of the amide and benzyl methylene | sEH/PPARγ | [9] | |

| Varied substitutions | Modulates antiproliferative activity | Tubulin | [12] | |

| Pyridyl Moiety | Often part of a larger heterocyclic side chain (e.g., (R)-(1-benzyl-2-pyrrolidinyl)methyl) | Stereochemistry is critical; (R)-enantiomer is highly preferred for D2 affinity | Dopamine D2 Receptor | ,[3] [6] |

| (S)-(1-ethyl-2-pyrrolidinyl)methyl side chain | Different requirements for aromatic substituents compared to benzyl-pyrrolidinyl derivatives | Dopamine D2 Receptor | [4] | |

| Phenylamino-pyridin-3-yl substitution | Leads to potent antimitotic agents | Tubulin | [13] |

Key In Vitro Assay Protocols

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol is a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]spiperone) from D2 receptors in a membrane preparation (e.g., from rat striatum).

Materials:

-

Rat striatal membrane preparation

-

[³H]spiperone (radioligand)

-

Test compounds (N-benzyl-N-pyridyl benzamides)

-

Haloperidol or Raclopride (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration manifold and vacuum pump

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In reaction tubes, add 50 µL of test compound solution, 50 µL of [³H]spiperone (to a final concentration of ~0.2 nM), and 400 µL of the rat striatal membrane preparation.

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of haloperidol or raclopride (e.g., 10 µM) instead of the test compound.

-

Incubate the tubes at 25°C for 60 minutes.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. [3][6]

Protocol 2: Tubulin Polymerization Assay

This protocol measures the effect of test compounds on the polymerization of purified tubulin in vitro.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering or fluorescence, which can be monitored over time. Inhibitors of polymerization will prevent or reduce this increase.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure light scattering at 340 nm

-

Test compounds (N-benzyl-N-pyridyl benzamides)

-

Paclitaxel (polymerization promoter, positive control)

-

Colchicine or Nocodazole (polymerization inhibitor, positive control)

-

DMSO (vehicle control)

-

Temperature-controlled microplate reader

Procedure:

-

Prepare solutions of test compounds and controls in DMSO.

-

On ice, add polymerization buffer, tubulin solution (final concentration ~2-3 mg/mL), and the fluorescent reporter to the wells of a 96-well plate.

-

Add the test compounds or controls to the wells (final DMSO concentration should be <1%).

-

Initiate the reaction by adding GTP (final concentration 1 mM) and immediately placing the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence or absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the fluorescence/absorbance versus time. The IC₅₀ value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control. [13]

Conclusion

The N-benzyl-N-pyridyl benzamide scaffold represents a highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability and the ability of its derivatives to interact with a wide range of important biological targets—including dopamine receptors, tubulin, and metabolic enzymes—underscore its significance in modern drug discovery. The insights into the structure-activity relationships discussed in this guide provide a rational basis for the future design of more potent and selective agents for the treatment of psychiatric disorders, cancer, diabetes, and infectious diseases. Further exploration of this versatile chemical space is likely to yield new and improved clinical candidates.

References

-

Kumar, D., et al. (2019). N-pyridin-2-yl Benzamide Analogues as Allosteric Activators of Glucokinase: Design, Synthesis, in Vitro, in Silico and in Vivo Evaluation. Chemical Biology & Drug Design, 93(4), 415-424. [Link] [7]2. Högberg, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948-958. [Link] [3]3. Damani, L. A., & Al-Dossari, M. S. (1989). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 19(7), 753-762. [Link] [11]4. Högberg, T. (1991). The development of dopamine D2-receptor selective antagonists. Drugs of the Future, 16(4), 333-357. [Link] [4]5. Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link] [8]6. Kamal, A., et al. (2018). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. ResearchGate. [Link] [13]7. Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]

-

Merk, D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9414-9420. [Link] [9]9. Sun, H., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link] [12]10. Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

-

Högberg, T., et al. (2010). ChemInform Abstract: Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-( (1-Benzyl-2-pyrrolidinyl)methyl)benzamides. Relations to Other Side Chain Congeners. ResearchGate. [Link] [6]12. Kumar, A., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 12(1), 1-9. [Link] [1]15. Zhang, M., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2636. [Link] [2]16. Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 724-736. [Link] [10]24. Grace, A. A. (2022). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. International Journal of Molecular Sciences, 23(24), 15995. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. mdpi.com [mdpi.com]

- 3. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Next-Generation Radioligands for Neurodegeneration: From Target Validation to Clinical Translation

The Paradigm Shift: Beyond Amyloid and Tau

For decades, neuroimaging in neurodegenerative diseases (NDDs) was dominated by the "proteinopathy" hypothesis, focusing almost exclusively on

The field is currently undergoing a paradigm shift toward functional molecular imaging —specifically targeting synaptic density, neuroinflammation, and low-abundance protein aggregates (alpha-synuclein). This guide details the development, validation, and application of these novel radioligands.

The Development Pipeline

The journey from a small molecule lead to a clinical PET tracer is rigorous.[1] The following workflow illustrates the critical "Go/No-Go" decision points required to minimize attrition in CNS tracer development.

Figure 1: Critical path for CNS radioligand development. Note the strict physicochemical requirements (CNS MPO) at the design phase.

Core Design Principles: The CNS MPO Approach

Developing a tracer for the central nervous system (CNS) requires balancing affinity with blood-brain barrier (BBB) permeability. High affinity (

Physicochemical Requirements

We utilize the CNS Multi-Parameter Optimization (MPO) score. A successful radioligand typically adheres to these boundaries:

| Parameter | Optimal Range | Rationale |

| Lipophilicity ( | 2.0 – 3.5 | Balances BBB penetration vs. non-specific binding (NSB). |

| Molecular Weight | < 500 Da | Facilitates passive diffusion across the BBB. |

| Topological Polar Surface Area (TPSA) | 40 – 90 Ų | Too high prevents entry; too low increases NSB. |

| Affinity ( | 0.1 – 10 nM | Must be high enough to bind low-density targets ( |

| The "Bound-to-Free" potential. If | ||

| P-gp Efflux Ratio | < 2.5 | Ensures the tracer is not actively pumped out of the brain. |

Technical Note: For targets with low density (e.g.,

-synuclein in PD), themust be sub-nanomolar (< 1 nM) to achieve a measurable Binding Potential ( ).

Novel Target Class 1: Synaptic Density (SV2A)

Synaptic loss is the strongest structural correlate of cognitive decline in Alzheimer's Disease (AD), often preceding volumetric atrophy. The target of choice is Synaptic Vesicle Glycoprotein 2A (SV2A) .[2][3][4]

The Gold Standard and Evolution

-

Generation 1: [11C]UCB-J.[3][4] Developed by Yale, this tracer set the standard. However, the 20-minute half-life of Carbon-11 limits its use to centers with on-site cyclotrons.

-

Generation 2 (Current): [18F]SynVesT-1 and [18F]SynVesT-2. These fluorinated variants retain the high affinity of UCB-J but allow for satellite distribution.

Key Experimental Findings

Studies indicate [11C]UCB-J binding is reduced by 25-40% in the hippocampus of AD patients compared to controls.[3] Crucially, this reduction is observed in "MCI" (Mild Cognitive Impairment) stages, making it a viable early biomarker.

Novel Target Class 2: Neuroinflammation

Neuroinflammation is a double-edged sword, involving both protective and toxic glial states.

The Shift from TSPO to P2X7

TSPO (Translocator Protein) imaging (e.g., [18F]DPA-714) has been the workhorse but suffers from two major flaws:

-

Genetics: The rs6971 polymorphism affects binding affinity (High, Mixed, and Low Affinity Binders), requiring patient genotyping.

-

Specificity: TSPO is upregulated in all activated microglia and some astrocytes, failing to distinguish between pro-inflammatory (M1) and restorative (M2) phenotypes.

The Solution: P2X7 Receptor. The purinergic receptor P2X7 is primarily expressed on pro-inflammatory microglia.[5] Tracers like [11C]JNJ-717 and [18F]JNJ-64413739 are currently under investigation to provide a more specific signal for neurotoxicity.

Figure 2: Mechanistic differentiation between TSPO and P2X7 imaging targets. P2X7 is more tightly coupled to the pro-inflammatory cytokine release pathway.

Novel Target Class 3: Alpha-Synuclein ( -syn)

Imaging Lewy bodies in Parkinson’s Disease (PD) and Multiple System Atrophy (MSA) is the "holy grail" of neuroimaging.

The Challenge

Unlike Amyloid (

Emerging Tracers

-

[18F]C05-05: Shows high affinity for

-syn fibrils. Recent studies demonstrate high uptake in the midbrain of PD patients, correlating with motor symptom severity.[1] -

[11C]MK-7337: A high-affinity ligand developed by Merck. First-in-human studies have demonstrated feasibility, though off-target binding remains a parameter to watch.

-

[18F]ACI-12589: Shows promise in MSA (where aggregate density is high) but struggles in PD (where aggregates are sparse).

Technical Protocol: In Vitro Autoradiography

Before any human scan, "specific binding" must be proven. This protocol is the industry standard for validating a new radioligand.

Materials

-

Tissue: Fresh-frozen post-mortem human brain sections (10-20

m). -

Tracer: High specific activity (>50 GBq/

mol) radioligand. -

Blocker: 1000x excess of non-radioactive ("cold") ligand.

Step-by-Step Methodology

-

Pre-incubation: Thaw slides and immerse in Tris-HCl buffer (pH 7.4) for 10 mins to remove endogenous ligands.

-

Incubation:

-

Total Binding: Incubate slides with radioligand (e.g., 1 nM).

-

Non-Specific Binding (NSB): Incubate adjacent slides with radioligand + 10

M cold blocker.

-

-

Washing (Critical): Wash slides

mins in ice-cold buffer. Note: Warm buffer will cause rapid dissociation of the ligand, destroying the signal. -

Drying & Exposure: Rapidly dry under a stream of cold air. Expose to phosphor-imaging plates for 1-2 half-lives.

-

Analysis: Scan plates. Calculate specific binding:

Target specific binding should be >50% of total signal.

References

-

Visser, M., et al. (2024).[6] In vivo imaging of synaptic density in neurodegenerative disorders with positron emission tomography: A systematic review. Ageing Research Reviews.[6] Link

-

Endo, H., et al. (2024).[1] New PET Ligand Captures α-Synuclein in Parkinson's, MSA Brains.[1][7] Neuron.[1] Link

-

Van Weehaeghe, D., et al. (2019). TSPO Versus P2X7 as a Target for Neuroinflammation: An In Vitro and In Vivo Study.[8][9][10] Journal of Nuclear Medicine.[9] Link

-

Pike, V.W. (2016). Considerations in the Development of Reversibly Binding PET Radioligands for Brain Imaging. Current Medicinal Chemistry. Link

-

Mitchell, H., et al. (2025). Discovery of [11C]MK-7337, a novel high-affinity alpha-synuclein PET ligand.[11] ACS Fall 2025 Abstract. Link

-

Bruck, A., et al. (2018). Development of a PET radioligand for potassium channels to image CNS demyelination.[12] Scientific Reports. Link

Sources

- 1. New PET Ligand Captures α-Synuclein in Parkinson’s, MSA Brains | ALZFORUM [alzforum.org]

- 2. SV2A PET imaging in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PET Imaging of Synaptic Density: A New Tool for Investigation of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | SV2A PET imaging in human neurodegenerative diseases [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. In vivo imaging of synaptic density in neurodegenerative disorders with positron emission tomography: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TSPO Versus P2X7 as a Target for Neuroinflammation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TSPO Versus P2X7 as a Target for Neuroinflammation: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Longitudinal P2X7R and myelin PET reveal distinct neuroinflammatory and white matter signatures compared with TSPO PET and DTI-MRI in the TgF344-AD rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of [11C]MK-7337, a novel high-affinity alpha-synuclein PET ligand for imaging in idiopathic Parkinson’s disease patients - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 12. Development of a PET radioligand for potassium channels to image CNS demyelination - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Iodobenzamide Ligands

Introduction: The Enduring Relevance of Iodobenzamide Ligands in Modern Drug Discovery

Iodobenzamide derivatives represent a versatile and enduring class of compounds that have carved a significant niche in medicinal chemistry and molecular pharmacology. Initially rising to prominence as high-affinity ligands for dopamine D2-like receptors, their utility has expanded to other important neurological targets, most notably sigma-1 (σ1) and sigma-2 (σ2) receptors. The incorporation of an iodine atom into the benzamide scaffold offers several unique advantages, including the potential for radioiodination, which has made these ligands invaluable tools for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][2] This allows for the non-invasive visualization and quantification of their target receptors in the living brain and other tissues, providing crucial insights into disease states and the pharmacodynamics of novel therapeutics.[3] Furthermore, the systematic exploration of the structure-activity relationship (SAR) of iodobenzamides has yielded a wealth of knowledge, guiding the development of ligands with tailored affinity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of the SAR of iodobenzamide ligands, intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the central nervous system and other pathologies.

The Iodobenzamide Scaffold: A Privileged Structure for Receptor Interrogation

The archetypal iodobenzamide ligand consists of three key structural motifs: an iodinated benzamide core, a flexible or rigid linker, and a terminal amine group. Each of these components plays a critical role in dictating the ligand's interaction with its biological target, and modifications to any of these regions can profoundly impact binding affinity and selectivity.

Synthetic Strategies: Crafting the Molecular Probes

The synthesis of iodobenzamide ligands typically involves the coupling of a substituted benzoic acid with an appropriate amine. For radioiodinated analogues, the iodine is often introduced in the final steps of the synthesis to maximize the incorporation of the radionuclide.

A generalized synthetic approach is outlined below:

Caption: Generalized synthetic scheme for iodobenzamide ligands.

A notable example is the synthesis of (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide ([¹²³I]IBZM), a widely used SPECT imaging agent for dopamine D2 receptors.[4] Its synthesis often starts from 2,6-dimethoxybenzoic acid, which is coupled with (S)-2-aminomethyl-1-ethylpyrrolidine.[5] The precursor, BZM, is then subjected to electrophilic radioiodination to yield the final product.[4][6]

Structure-Activity Relationship (SAR) of Iodobenzamide Ligands

The biological activity of iodobenzamide ligands is exquisitely sensitive to their molecular architecture. The following sections dissect the SAR of these compounds with respect to their primary targets.

Dopamine D2/D3 Receptor Ligands

Iodobenzamides have been extensively studied as antagonists for the dopamine D2 and D3 receptors. The affinity and selectivity of these ligands are influenced by several structural features.

1. The Benzamide Core and Substitution Pattern:

The substitution pattern on the benzamide ring is a critical determinant of D2/D3 receptor affinity. For instance, the presence of a hydroxyl group at the 2-position and a methoxy group at the 6-position, as seen in IBZM, is favorable for high affinity. The position of the iodine atom also plays a crucial role. The 3-iodo isomer (IBZM) exhibits significantly higher affinity for D2 receptors compared to the 5-iodo isomer (5-IBZM), with a reported 100-fold difference in affinity.[7]

2. The Amine Moiety and Linker:

The nature of the amine-containing side chain profoundly impacts binding. Acyclic and cyclic amines have been explored, with the (S)-N-ethyl-2-pyrrolidinylmethyl side chain being a common feature in high-affinity ligands like IBZM.[8] The length and flexibility of the linker connecting the benzamide core to the amine also modulate activity. Studies on benzolactam derivatives have shown that linker extension can influence the balance of affinity between D2 and D3 receptors.

Table 1: SAR of Selected Iodobenzamide Analogues for Dopamine D2 Receptors

| Compound | Modifications | D2 Receptor Affinity (Kd or Ki, nM) | Reference |

| [¹²⁵I]Iodopride | Iodine-substituted benzamide related to sulpiride | 0.88 | [9] |

| [¹²⁵I]Iclopride | Structurally related to eticlopride | 0.23 | [9] |

| [¹²⁵I]Epidepride | High-affinity ligand | 0.057 | [9] |

| [¹²⁵I]Ioxipride | High-affinity ligand | 0.070 | [9] |

| [¹²⁵I]IBZM | 3-iodo-2-hydroxy-6-methoxybenzamide with (S)-N-ethyl-2-pyrrolidinylmethyl side chain | ~0.5-3.0 (Kd) | [9] |

| [¹²⁵I]IBF (21) | Fused benzofuran ring system | 0.106 (Kd) | [10] |

| [¹²⁵I]Spectramide | N-[2-[4-iodobenzyl-N-methylamino]-2-methoxy-4-ethyl]-5-chloro- methylamine] benzamide | 0.025 (Kd) | [11] |

Note: Affinity values can vary depending on the experimental conditions and radioligand used.

Sigma-1 and Sigma-2 Receptor Ligands

More recently, the iodobenzamide scaffold has been recognized as a fertile ground for the development of high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.

1. General Trends in Sigma Receptor Affinity:

Structure-activity relationship studies on a series of benzamide derivatives targeting sigma-2 receptors have revealed that halogen substitution generally enhances affinity compared to unsubstituted analogues.[12] Interestingly, in some series, brominated compounds displayed higher binding affinities than their iodinated counterparts.[12]

2. Influence of the Amine and Linker:

The nature of the amine and the linker is also critical for sigma receptor affinity and selectivity. For instance, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) has been shown to possess high affinity for both sigma-1 and sigma-2 receptor subtypes.[13] In another study, modifications to the linker, such as using a flexible carbon spacer versus a semi-rigid cyclic spacer, significantly impacted sigma-2 receptor affinity.[12]

Table 2: SAR of Selected Iodobenzamide Analogues for Sigma Receptors

| Compound | Modifications | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Reference |

| 4-[¹²⁵I]BP | N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 4.6 (vs. Haloperidol) | 56 (vs. DTG) | [13] |

| Iodinated Ligand[14] | 5-iodobenzofuran-2-carboxylic acid fragment with a rigid piperidine spacer | - | 12.2 (IC₅₀) | [12] |

| Iodinated Ligand[15] | Iodobenzofuran fragment with a six-carbon flexible spacer | - | 1.0 (IC₅₀) | [12] |

Note: IC₅₀ values represent the concentration of a ligand that displaces 50% of a specific radioligand, while Ki is the inhibition constant. These values are not directly interchangeable but both reflect binding affinity.

Experimental Protocols: The Foundation of SAR Studies

The elucidation of the structure-activity relationships of iodobenzamide ligands relies on robust and reproducible experimental methodologies. The following sections provide an overview of key experimental protocols.

Synthesis of a Representative Iodobenzamide Ligand: N-(2-(diethylamino)ethyl)-4-iodobenzamide

This protocol describes the synthesis of a key iodobenzamide ligand often used in melanoma imaging studies.[16][17]

Step 1: Synthesis of N-(2-(diethylamino)ethyl)-4-bromobenzamide

-

To a solution of 4-bromobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add N,N-diethylethylenediamine dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of the Tributyltin Precursor

-

To a solution of N-(2-(diethylamino)ethyl)-4-bromobenzamide in an appropriate solvent (e.g., triethylamine), add bis(tributyltin) and a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Heat the reaction mixture under an inert atmosphere for several hours.

-

After cooling, purify the reaction mixture by column chromatography to isolate the aryltributyltin precursor.

Step 3: Radioiodination to Yield [¹²⁵I]N-(2-(diethylamino)ethyl)-4-iodobenzamide

-

To a solution of the aryltributyltin precursor in a suitable solvent, add no-carrier-added Na[¹²⁵I].

-

Add an oxidizing agent, such as chloramine-T or peracetic acid, to initiate the iododestannylation reaction.

-

Quench the reaction after a short period (typically a few minutes) with a reducing agent (e.g., sodium metabisulfite).

-

Purify the radiolabeled product using high-performance liquid chromatography (HPLC).

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the cornerstone for determining the affinity of iodobenzamide ligands for their target receptors.

Dopamine D2 Receptor Binding Assay Protocol (Saturation)

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine D2 receptor (e.g., CHO-K1 cells stably expressing the human D2S receptor).[18]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Total Binding: Membrane preparation, varying concentrations of the radioligand (e.g., [³H]spiperone or a radioiodinated benzamide), and assay buffer.

-

Non-specific Binding: Membrane preparation, varying concentrations of the radioligand, and a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol) to block all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[19]

Sigma-1 Receptor Binding Assay Protocol (Competition)